2,3-Difluoro-5-nitrobenzoic acid
Description
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Properties
IUPAC Name |
2,3-difluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURQTOITBVYFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712394 | |
| Record name | 2,3-Difluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942035-31-6 | |
| Record name | 2,3-Difluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Difluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-5-nitrobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and data from closely related analogues to project its physicochemical properties, outline plausible synthetic strategies, and discuss its potential applications. The content herein is intended to serve as a foundational resource for researchers and developers working with fluorinated organic compounds, enabling them to anticipate the characteristics and utility of this compound in their scientific endeavors.
Introduction
Fluorinated benzoic acids are a class of compounds that have garnered considerable attention in the scientific community due to their unique electronic properties and their utility as versatile building blocks in the synthesis of complex organic molecules. The introduction of fluorine atoms and a nitro group onto the benzoic acid scaffold can profoundly influence the molecule's acidity, reactivity, and biological activity. This guide focuses on the specific isomer, this compound, providing a detailed exploration of its core characteristics.
Molecular Structure and Properties
The foundational step in understanding any chemical entity is a thorough characterization of its molecular structure and inherent properties.
Chemical Structure and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound . Its chemical structure consists of a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a nitro group at the 5 position, and a carboxylic acid group at the 1 position.
The chemical formula for this compound is C₇H₃F₂NO₄ .
Molecular Weight
Based on its chemical formula, the theoretical molecular weight of this compound can be calculated as follows:
-
Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol
-
Hydrogen (H): 3 atoms × 1.008 g/mol = 3.024 g/mol
-
Fluorine (F): 2 atoms × 18.998 g/mol = 37.996 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol
Total Molecular Weight = 203.10 g/mol
This calculated molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Properties
Direct experimental data for this compound is scarce. However, by examining the properties of analogous compounds, we can project its likely physicochemical characteristics.
| Property | Projected Value for this compound | Comparative Data for Related Isomers |
| Melting Point (°C) | Estimated to be in the range of 140-160 °C | 2-Fluoro-5-nitrobenzoic acid: 142-144 °C |
| Boiling Point (°C) | Predicted to be >350 °C (with decomposition) | 2,5-Difluoro-4-nitrobenzoic acid: 364.8 °C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | 4-Amino-2,3-difluoro-5-nitrobenzoic acid is soluble in DMSO and slightly soluble in water.[1] |
| pKa | Estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing effects of the fluorine and nitro groups. | The presence of electron-withdrawing fluorine atoms generally increases the acidity of carboxylic acids.[2] |
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would start from a commercially available difluorobenzoic acid and introduce the nitro group at the desired position.
Caption: Retrosynthetic analysis for this compound.
Step-by-Step Synthetic Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for yield and purity.
-
Nitration of 2,3-Difluorobenzoic Acid:
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2,3-difluorobenzoic acid with stirring.
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The regioselectivity of the nitration will be directed by the existing substituents on the benzene ring. The carboxylic acid is a meta-director, while the fluorine atoms are ortho, para-directors. The interplay of these directing effects will determine the distribution of isomers formed.
Applications in Research and Development
The unique structural features of this compound make it a promising candidate for various applications, particularly in the pharmaceutical and materials science sectors.
Pharmaceutical Intermediate
Fluorinated and nitro-substituted benzoic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, which is a common functional handle for further molecular elaboration.
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature fluorinated aromatic rings.
-
Antibacterial Agents: The quinolone class of antibiotics often incorporates fluorinated benzoic acid derivatives.[3]
-
Anticancer Agents: The structural motifs present in this molecule are found in various compounds with demonstrated anticancer activity.
Materials Science
The incorporation of highly polar nitro and fluoro groups can impart unique properties to polymers and other advanced materials, influencing characteristics such as thermal stability, dielectric constant, and non-linear optical properties.
Analytical Characterization
The identity and purity of this compound would be confirmed using a suite of standard analytical techniques.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for assessing the purity and quantifying the compound. A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., trifluoroacetic acid or formic acid) would likely provide good separation. A sensitive LC-MS-MS method can be developed for the direct determination and quantification of fluorobenzoic acids.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to a more volatile ester would be necessary for GC analysis. This technique would provide valuable structural information from the mass fragmentation pattern.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure elucidation. The coupling patterns and chemical shifts would provide detailed information about the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the nitro group (symmetric and asymmetric N-O stretches) would be expected.
-
Mass Spectrometry (MS): This would confirm the molecular weight of the compound.
Caption: A generalized workflow for the synthesis and analysis of this compound.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not available, the following guidelines are based on the known hazards of similar compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular properties, potential synthetic routes, and likely applications. It is our hope that this document will serve as a catalyst for further research into this and other novel fluorinated aromatic compounds, ultimately leading to the development of new technologies and therapeutics.
References
-
Journal of Chemical Research. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acid. ResearchGate. Retrieved from [Link]
-
IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. Retrieved from [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-5-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 2,3-Difluoro-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from structurally analogous molecules to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, alongside an in-depth interpretation of the predicted data. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.
Introduction
This compound is a poly-substituted benzene derivative featuring a carboxylic acid, two fluorine atoms, and a nitro group. This combination of functional groups makes it a potentially valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of these substituents dictates the molecule's electronic properties, reactivity, and three-dimensional structure, all of which can be elucidated through a combination of spectroscopic techniques.
This guide will provide a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and EI-MS data for this compound. Each section will include a foundational experimental protocol, a summary of the expected data, and a thorough interpretation grounded in established chemical principles.
Molecular Structure and Predicted Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The numbering convention used throughout this guide is presented below.
Caption: Numbering of this compound.
The following sections will detail the predicted spectroscopic data based on this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information about its structure.
Experimental Protocol: NMR Spectroscopy
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.
Workflow for NMR Analysis
Caption: General workflow for NMR analysis.
Causality in Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.[1] The acidic proton of the carboxylic acid is often observable in DMSO-d₆.
-
Concentration: A concentration of 10-20 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without significant viscosity issues.
-
Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer is a standard instrument that provides sufficient resolution for unambiguous analysis of most small molecules.
-
Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point to allow for adequate relaxation of most protons and carbons, ensuring more accurate integration.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to H-4 and H-6, in addition to the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~13.5 - 14.0 | broad singlet | - | COOH |
| ~8.5 - 8.7 | doublet of doublets (dd) | ³J(H-F) ≈ 7-9, ⁴J(H-H) ≈ 2-3 | H-6 |
| ~8.2 - 8.4 | doublet of doublets of doublets (ddd) | ³J(H-F) ≈ 10-12, ⁴J(H-F) ≈ 2-4, ⁴J(H-H) ≈ 2-3 | H-4 |
Interpretation:
-
The carboxylic acid proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange.
-
H-6 is deshielded by the adjacent nitro group and will appear as a doublet of doublets due to coupling to H-4 (⁴J) and the fluorine at C-2 (³J).
-
H-4 is positioned between two electron-withdrawing groups (F and NO₂) and will be the most downfield of the aromatic protons. It is expected to show coupling to H-6 (⁴J), the fluorine at C-3 (³J), and the fluorine at C-2 (⁴J).
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, all of which will be influenced by C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Assignment |
| ~164 | singlet | - | C-7 (COOH) |
| ~155 | doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25 | C-2 |
| ~152 | doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 15-25 | C-3 |
| ~149 | singlet | - | C-5 |
| ~128 | doublet | ³J(C-F) ≈ 5-10 | C-4 |
| ~125 | doublet | ²J(C-F) ≈ 15-25 | C-1 |
| ~120 | doublet | ³J(C-F) ≈ 3-7 | C-6 |
Interpretation:
-
The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹J(C-F)) and smaller two-bond couplings to the adjacent fluorine.[2]
-
The other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.
-
The carboxyl carbon (C-7) and the carbon bearing the nitro group (C-5) are quaternary and will likely have lower intensity.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
The proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals, each coupled to the other.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ -120 to -130 | doublet | ³J(F-F) ≈ 15-20 | F at C-2 |
| ~ -135 to -145 | doublet | ³J(F-F) ≈ 15-20 | F at C-3 |
Interpretation:
-
The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the nature and position of other substituents.[3] The presence of the ortho-carboxylic acid and the meta-nitro group will influence the final chemical shifts.
-
The two fluorine atoms are in different chemical environments and will therefore have different chemical shifts. They are expected to show a three-bond coupling (³J(F-F)) to each other.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
For a solid sample like this compound, the KBr pellet method is a common and reliable technique.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Causality in Experimental Choices:
-
KBr Matrix: KBr is used because it is transparent in the mid-infrared region and does not interfere with the sample's spectrum.
-
Grinding: Grinding the sample to a small particle size is crucial to minimize light scattering and obtain a high-quality spectrum.
Predicted IR Absorption Bands
The IR spectrum will be characterized by absorptions corresponding to the carboxylic acid, nitro, and fluoro-aromatic moieties.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-F stretch |
| ~880 | Medium | C-H out-of-plane bend |
Interpretation:
-
Carboxylic Acid: The most characteristic feature will be a very broad O-H stretching band from ~3300 to 2500 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers.[5] The strong C=O stretch around 1710 cm⁻¹ is also a key diagnostic peak.
-
Nitro Group: Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
-
Aromatic Ring and C-F Bonds: The C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. A strong absorption due to C-F stretching is expected around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Causality in Experimental Choices:
-
Electron Energy: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will show the molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
| Predicted m/z | Interpretation |
| 203 | Molecular ion [M]⁺• |
| 186 | Loss of OH radical [M-OH]⁺ |
| 158 | Loss of carboxyl radical [M-COOH]⁺ |
| 157 | Loss of nitro group [M-NO₂]⁺ |
| 130 | Loss of NO₂ and CO [M-NO₂-CO]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak at m/z 203 corresponds to the molecular weight of C₇H₃F₂NO₄.
-
Key Fragments: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group. The loss of the carboxylic acid group is also a common fragmentation pathway for benzoic acids. The relative intensities of these fragment peaks will depend on their stability.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound. By combining fundamental principles with data from analogous compounds, we have established a robust set of expected data for ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and EI-MS. The provided experimental protocols and in-depth interpretations offer a solid foundation for researchers working with this molecule, enabling them to confidently acquire and interpret their own experimental data. This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous characterization of complex organic molecules.
References
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Dr. Anamik Shah. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube, 29 Dec. 2022. [Link]
-
SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. [Link]
-
IndiaMART. 4-Amino-2,3-Difluoro-5-Nitrobenzoic Acid Powder, Purity: 98%. [Link]
-
Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 2020. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
- Google Patents.The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
PubChem. 2,5-Difluoro-4-nitrobenzoic acid. [Link]
-
Wnuk, S. et al. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, vol. 28, 1990, pp. 271-280. [Link]
-
WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
-
PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)
-
PubChem. 2-Amino-5-nitrobenzoic acid. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. [Link]
-
NIST WebBook. Benzoic acid, 2-hydroxy-3-nitro-. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.indiamart.com [m.indiamart.com]
Methodological & Application
The Strategic deployment of 2,3-Difluoro-5-nitrobenzoic Acid in Modern Medicinal Chemistry
Introduction: The Architectural Significance of a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical starting materials, 2,3-Difluoro-5-nitrobenzoic acid has emerged as a cornerstone for the synthesis of complex, high-value pharmaceutical agents. Its utility is rooted in a unique confluence of physicochemical properties imparted by its distinct substitution pattern: two vicinal fluorine atoms and a nitro group on a benzoic acid core. This arrangement provides medicinal chemists with a powerful tool to modulate electronic properties, metabolic stability, and intermolecular interactions of a target molecule.
The strong electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety.[1] This electronic modulation is a key factor in tuning the binding affinity of a drug candidate to its biological target. Furthermore, the inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles by blocking potential sites of metabolism.[2][3]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block. We will delve into its application in the synthesis of a key intermediate for the anticancer agent Binimetinib, provide detailed, field-proven protocols, and explore the underlying structure-activity relationships that make this molecule a valuable asset in the medicinal chemist's toolbox.
Core Application: Synthesis of a Key Precursor for the MEK Inhibitor, Binimetinib
A prime example of the strategic application of a this compound derivative is in the synthesis of Binimetinib, a potent and selective inhibitor of MEK1/2, which are key components of the MAPK signaling pathway. The synthesis of Binimetinib often utilizes 4-amino-2,3-difluoro-5-nitrobenzoic acid, a direct derivative of the title compound, highlighting the importance of this specific substitution pattern in constructing the final drug molecule.[4]
The journey from this compound to this crucial Binimetinib precursor involves a foundational reaction in medicinal chemistry: the reduction of a nitro group to an amine. This transformation is a critical step that unlocks the potential of the building block for further elaboration.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow from this compound to a Binimetinib precursor.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure both success and a deeper understanding of the chemical transformations.
Protocol 1: Reduction of this compound
This protocol details the reduction of the nitro group to an amine, a critical step to enable subsequent amide coupling reactions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Palladium on carbon (10% w/w)
-
Hydrogen gas supply
-
Filter agent (e.g., Celite®)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.05 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2,3-difluoro-5-nitrobenzoic acid as a solid. The crude product can be used in the next step or purified further by recrystallization if necessary.
Causality and Trustworthiness: The use of palladium on carbon is a standard and highly efficient method for the reduction of aromatic nitro groups.[5] The reaction is typically clean and high-yielding. Monitoring by TLC or LC-MS provides a reliable in-process control to ensure the reaction goes to completion, which is crucial for the purity of the subsequent steps.
Protocol 2: Amide Coupling to form a Binimetinib Intermediate
This protocol describes the coupling of the newly formed amine with 4-bromo-2-fluoroaniline, a key step in the assembly of the Binimetinib scaffold.[6]
Materials:
-
4-Amino-2,3-difluoro-5-nitrobenzoic acid (from Protocol 1)
-
4-bromo-2-fluoroaniline
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Acetic acid
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-amino-2,3-difluoro-5-nitrobenzoic acid (1.0 eq), 4-bromo-2-fluoroaniline (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).[6]
-
Heating: Heat the reaction mixture to approximately 105-110 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.[6]
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Add water to the mixture, which should induce the precipitation of the product.
-
pH Adjustment: Adjust the pH of the slurry to 4.0-4.5 using acetic acid to ensure complete precipitation of the carboxylic acid product.[6]
-
Filtration and Washing: Filter the solid product and wash it with water.
-
Purification: The wet cake can be further purified by slurrying in a solvent such as acetonitrile at an elevated temperature (e.g., 35-40 °C), followed by cooling, filtration, and drying under vacuum to yield the desired amide intermediate.[6]
Causality and Trustworthiness: This protocol utilizes a direct nucleophilic aromatic substitution/amidation approach. The elevated temperature is necessary to drive the reaction between the aniline and the fluorinated benzoic acid. DIPEA acts as a non-nucleophilic base to facilitate the reaction. The controlled pH adjustment during work-up is critical for maximizing the yield of the desired product by ensuring it is in its neutral, less soluble form.
Structure-Activity Relationship (SAR) Insights
The specific arrangement of substituents on the this compound core is not arbitrary; it is a deliberate design element that imparts advantageous properties to the final drug molecule.
| Substituent | Position | Contribution to Bioactivity and Pharmacokinetics |
| Fluorine | C2 & C3 | - Increased Potency: The high electronegativity of fluorine can lead to more favorable interactions with the target protein.[2] - Metabolic Stability: The C-F bond is very strong, which can block sites of oxidative metabolism, thereby increasing the drug's half-life.[3] - Modulation of pKa: Fluorine substitution can lower the pKa of nearby functional groups, which can affect the drug's solubility and cell permeability.[7] |
| Nitro Group | C5 | - Electron-Withdrawing Effects: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic distribution of the aromatic ring, impacting binding affinity.[1] - Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, contributing to the binding of the drug to its target. - Synthetic Handle: As demonstrated, the nitro group can be readily reduced to an amine, providing a key point for further molecular elaboration.[5] |
| Carboxylic Acid | C1 | - Primary Reactive Site: This group is the primary site for forming amide bonds, a common and stable linkage in many drug molecules.[8] |
Visualizing the SAR Contributions
Caption: Key contributions of substituents on this compound to its utility in medicinal chemistry.
Physicochemical and Safety Data
| Property | Estimated Value (for 4-amino derivative) | Reference |
| Molecular Formula | C₇H₄F₂N₂O₄ | [9] |
| Molecular Weight | 218.11 g/mol | [9] |
| Melting Point | 253-256 °C | [10] |
| pKa | ~2.96 (Predicted) | [10] |
| Solubility | Soluble in DMSO, slightly soluble in water | [4] |
Safety and Handling:
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the vicinal difluoro and nitro substituents, provide chemists with a powerful tool for the synthesis of complex and biologically active molecules. The successful application of its derivatives in the synthesis of drugs like Binimetinib underscores its importance. By understanding the rationale behind its use and adhering to robust synthetic protocols, researchers can effectively leverage the potential of this building block to accelerate the discovery and development of next-generation therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- WO2020212832A1 - Process of preparation of benzimidazole compounds - Google P
-
PubChem. (n.d.). 4-Amino-2,3-difluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
-
Al-Rashida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4763. [Link]
- CN105820124A - Synthesizing method for binimetinib - Google P
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. [Link]
-
ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
New Drug Approvals. (2018). BINIMETINIB. [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98. [Link]
-
ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]
-
ResearchGate. (n.d.). Synthesis of binimetinib (16). [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. indiamart.com [indiamart.com]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 4-Amino-2,3-difluoro-5-nitrobenzoic acid | C7H4F2N2O4 | CID 16244088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
Introduction: Harnessing the Power of Fluorine and Nitro Groups in Biaryl Synthesis
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2,3-Difluoro-5-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of complex biaryl and heteroaryl structures, which form the backbone of numerous pharmaceutical agents and advanced materials.[2][3][4]
This guide focuses on a particularly valuable and challenging class of substrates: derivatives of this compound. The strategic incorporation of fluorine atoms and nitro groups into organic molecules is a powerful tool in drug discovery.[5][6] Fluorine can enhance metabolic stability, membrane permeation, and binding affinity, while the nitro group serves as a potent electron-withdrawing group and a versatile synthetic handle for further functionalization.[4][5][7]
However, the very features that make these substrates so attractive also present unique challenges. The strong electron-withdrawing nature of the difluoro and nitro substituents significantly alters the electronic landscape of the aromatic ring, demanding carefully optimized reaction conditions. This document provides a detailed exploration of the reaction mechanism, field-proven protocols, and troubleshooting strategies to empower researchers to successfully employ these valuable building blocks in their synthetic endeavors.
Section 1: The Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.[3][8] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : This is often the rate-determining step of the cycle.[9] The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br or C-Cl) of the this compound derivative. The presence of strongly electron-withdrawing groups (two fluorines and a nitro group) on the aromatic ring makes the carbon attached to the halogen more electrophilic, thereby facilitating and accelerating this crucial step.[8][9]
-
Transmetalation : In this step, the organic group from the boronic acid (or ester) is transferred to the palladium(II) center. This process requires the activation of the organoboron species by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily transfers its organic moiety to the palladium complex, displacing the halide.[10][11] The choice of base is critical and can significantly impact reaction efficiency.
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium(II) center to form the new biaryl C-C bond.[8] This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 2: Optimized Protocols and Methodologies
The following protocols are designed for the Suzuki-Miyaura coupling of a methyl 2-halo-3,5-difluoronitrobenzoate derivative. Using an ester form of the carboxylic acid is crucial to prevent potential side reactions between the acidic proton and the base, which can complicate the reaction.
Experimental Workflow Diagram
Caption: A standard workflow for Suzuki coupling reactions.
General Protocol for Mono-Arylation
Materials and Reagents:
-
Methyl 2-bromo-3,5-difluoro-4-nitrobenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation : To a flame-dried Schlenk flask or microwave vial, add the methyl 2-bromo-3,5-difluoro-4-nitrobenzoate, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add the degassed solvent(s) via syringe.
-
Reaction : Stir the mixture at room temperature for 10 minutes, then heat to the desired temperature (typically 90-110 °C) with vigorous stirring.[12]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[12]
-
Workup : After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purification : Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for the coupling of Methyl 2-bromo-3,5-difluoro-4-nitrobenzoate with various arylboronic acids. Optimization may be required.
| Entry | Arylboronic Acid (Ar'B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 8 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 110 | 6 | 80-95 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (4%) | Cs₂CO₃ (2.0) | DMF | 100 | 12 | 65-80 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 10 | 70-85 |
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues and provides logical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or poorly soluble base.3. Reaction temperature is too low.4. Poor solubility of starting materials.[13] | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Grinding the base to a fine powder can also help.[14]3. Increase the reaction temperature in 10 °C increments.4. Try a different solvent system like DMF or add a co-solvent to improve solubility.[13] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve inert gas technique; ensure all reagents and solvents are properly degassed.[15]2. Add a small amount of a reducing agent or ensure the reaction conditions are sufficient to generate the active Pd(0) species. |
| Protodeboronation | 1. The boronic acid is sensitive to hydrolysis under the reaction conditions.2. Reaction time is excessively long. | 1. Use a milder base (e.g., KF) or switch to the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[10]2. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Dehalogenation of Starting Material | 1. Side reaction where the aryl halide is reduced.2. Certain ligands or solvents (e.g., alcohols) can act as hydride sources. | 1. Use a different palladium catalyst/ligand combination. Buchwald ligands are known to accelerate oxidative addition, potentially outcompeting dehalogenation.[14]2. Avoid alcoholic solvents unless specified in a well-established protocol. |
Section 4: Applications in Drug Discovery and Materials Science
The biaryl structures synthesized from this compound derivatives are highly valuable intermediates. The unique substitution pattern provides a scaffold that can be further elaborated into a wide range of functional molecules.
-
Medicinal Chemistry : These compounds serve as key building blocks for next-generation therapeutics. The nitro group can be readily reduced to an amine, providing a vector for introducing diverse functionality through amide bond formation or other coupling reactions. The resulting highly functionalized, fluorinated biaryls are explored as potential antibacterial agents, kinase inhibitors, and other bioactive molecules.[4][16][17]
-
Materials Science : The incorporation of fluorinated and nitro-functionalized biaryl units can significantly influence the electronic and physical properties of organic materials.[4] These structural motifs are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers where properties like thermal stability and electron affinity are critical.[18]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Gate Chemistry. Suzuki Coupling Mechanism and Applications . YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Wikipedia. Suzuki reaction . Wikipedia. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Gora, A. et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . PubMed. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow . MDPI. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling . ResearchGate. [Link]
-
Nolan, S. P. et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . PMC. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . MDPI. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin . Rose-Hulman. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? . ResearchGate. [Link]
-
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction . ResearchGate. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . ACS Publications. [Link]
-
RSC Publishing. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature . RSC Publishing. [Link]
-
ResearchGate. Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands . ResearchGate. [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer . YouTube. [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature . ResearchGate. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling . Organic Chemistry Portal. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides . Scholarship @ Claremont. [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions . MDPI. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . ChemRxiv. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Large-scale synthesis of 2,3-Difluoro-5-nitrobenzoic acid
An Application Note for the Large-Scale Synthesis of 2,3-Difluoro-5-nitrobenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in the development of various pharmaceuticals. The protocol herein details a robust and scalable method centered on the electrophilic nitration of 2,3-Difluorobenzoic acid. Emphasis is placed on process control, safety, and validation to ensure a high-yield, high-purity outcome suitable for drug development pipelines. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Scientific Background
This compound is a critical building block in medicinal chemistry, notably utilized in the synthesis of kinase inhibitors and novel quinolone derivatives. Its trifunctionalized aromatic ring offers versatile handles for further chemical modification. The efficient and reproducible synthesis of this intermediate on a large scale is paramount for advancing drug discovery programs and ensuring a consistent supply chain for active pharmaceutical ingredient (API) manufacturing.
The primary synthetic route involves the direct nitration of commercially available 2,3-Difluorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution. The carboxylic acid and difluoro substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. However, by employing a potent nitrating system—typically a mixture of concentrated nitric and sulfuric acids—the reaction can be driven to completion. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The directing effects of the existing substituents guide the incoming nitro group primarily to the C-5 position, which is meta to the carboxylic acid group and para to the C-2 fluorine atom.
Controlling the reaction's exothermicity is the most critical parameter for both safety and product purity.[1][2] Failure to maintain a low temperature can lead to the formation of undesired isomers and increase the risk of a runaway reaction.[1][3]
Materials and Equipment
Reagents
| Reagent | CAS Number | Grade | Supplier Example |
| 2,3-Difluorobenzoic acid | 4519-39-5 | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 95-98% | MilliporeSigma |
| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | ~70% | Fisher Scientific |
| Deionized Water | N/A | High Purity | In-house |
| Ethanol | 64-17-5 | Reagent Grade | VWR |
| Ice | N/A | N/A | In-house |
Equipment
-
Glass-lined or borosilicate glass reactor (appropriate volume for scale) equipped with:
-
Overhead mechanical stirrer with a pitched-blade turbine or anchor agitator
-
Baffled interior for efficient mixing
-
Jacketed cooling system connected to a chiller/circulator
-
Calibrated temperature probe (e.g., Pt100)
-
Pressure-equalizing addition funnel
-
Nitrogen inlet/outlet for inert atmosphere
-
-
Nutsche filter or large Büchner funnel with vacuum flask
-
Vacuum oven for drying
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical safety goggles, face shield, and a chemical-resistant apron or lab coat.[4][5]
Experimental Protocol: Large-Scale Synthesis
This protocol is based on a 100 g scale of the starting material, 2,3-Difluorobenzoic acid. Quantities should be adjusted proportionally for different scales.
Reactor Preparation and Reagent Charging
-
Inerting and Cooling: Assemble the reactor system in a certified fume hood or a well-ventilated enclosure. Purge the reactor with dry nitrogen. Begin circulating coolant through the reactor jacket to pre-cool the vessel to 0-5 °C.
-
Sulfuric Acid Charge: Charge the reactor with 350 mL (approx. 644 g) of concentrated sulfuric acid. Maintain gentle agitation.
-
Substrate Addition: Once the sulfuric acid has reached the target temperature of 0-5 °C, slowly add 100 g (0.63 mol) of 2,3-Difluorobenzoic acid in portions.
-
Causality: The starting material is dissolved in sulfuric acid under cold conditions to dissipate the heat of solution and prepare the reaction medium. Maintaining a low temperature from the outset is crucial for process control.[3]
-
Preparation of the Nitrating Mixture
-
In a separate beaker cooled in an ice/salt bath, add 150 mL (approx. 276 g) of concentrated sulfuric acid.
-
Slowly, with constant stirring, add 40 mL (approx. 56.8 g, 0.90 mol) of concentrated nitric acid to the sulfuric acid. Caution: This mixing is highly exothermic. Maintain the temperature of the nitrating mixture below 10 °C throughout the addition.
-
Once prepared, transfer the cold nitrating mixture to the pressure-equalizing addition funnel mounted on the reactor.
Nitration Reaction
-
Controlled Addition: With vigorous stirring of the 2,3-Difluorobenzoic acid solution in the reactor, begin the dropwise addition of the nitrating mixture.
-
Temperature Management: The internal temperature of the reactor must be rigorously maintained between 0 °C and 5 °C.[3] The addition rate should be adjusted to prevent the temperature from exceeding 5 °C. A typical addition time for this scale is 2-3 hours.
-
Trustworthiness: This strict temperature control is a self-validating step. A stable temperature indicates that the rate of heat generation is matched by the cooling capacity, preventing the accumulation of unreacted reagents and minimizing the risk of a thermal runaway.[1]
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction proceeds to completion. The reaction progress can be monitored by techniques like HPLC if required.
Work-up and Product Isolation
-
Precipitation: Prepare a separate large vessel containing 2 kg of crushed ice and 1 L of cold deionized water.
-
Quenching: With strong stirring, slowly transfer the reaction mixture from the reactor into the ice/water slurry. This process is exothermic and should be done at a controlled rate to keep the quench vessel temperature below 20 °C. The product will precipitate as a pale yellow or off-white solid.
-
Expertise: Quenching on ice is a standard and effective method to precipitate the product from the strong acid solution and to manage the heat of dilution from the sulfuric acid.[6]
-
-
Filtration and Washing: Filter the resulting slurry using a Nutsche filter or a large Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (total of 2-3 L) until the washings are neutral to pH paper (pH ~6-7). This removes residual acids.[7]
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification (Recrystallization)
-
Transfer the crude, dry solid to a clean reactor or a large Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 50-60 °C.
Quantitative Data Summary
| Parameter | Value | Molar Equivalent | Notes |
| 2,3-Difluorobenzoic Acid | 100 g | 1.0 | Limiting Reagent |
| Concentrated H₂SO₄ | 500 mL total | - | Solvent and Catalyst |
| Concentrated HNO₃ | 40 mL | ~1.43 | Slight excess to ensure complete reaction |
| Reaction Temperature | 0-5 °C | - | Critical for safety and selectivity |
| Reaction Time | 4-5 hours | - | Includes addition and stir-out time |
| Expected Yield | 105-115 g | 82-90% | Based on purified product |
| Expected Purity | ≥99% | - | By HPLC analysis |
Visualization of the Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Safety and Hazard Management
-
Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact.[4] All transfers and handling must be performed with appropriate PPE.
-
Exothermic Reaction: The nitration reaction is highly exothermic.[5][8] Strict adherence to the protocol, especially slow addition of the nitrating agent and vigilant temperature control, is mandatory to prevent a thermal runaway.[1]
-
Toxic Fumes: The reaction may produce toxic nitrogen oxide (NOx) gases. All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure.[5]
-
Spill Response: An acid spill kit containing a neutralizer (such as sodium bicarbonate) must be readily accessible. In case of a spill, evacuate the area, contain the spill, and neutralize it before cleanup.[9]
-
Emergency Facilities: Ensure easy access to an emergency eyewash station and safety shower. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]
References
-
Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. (2024). Production process of 2-fluoro-3-nitrobenzoic acid.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Available at: [Link]
-
WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Available at: [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
-
ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
- Google Patents. (n.d.). Nitration of benzoic acid and its chlorinated derivatives.
-
YouTube. (2024). Nitration reaction safety. Available at: [Link]
-
Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]
-
University of Southampton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Available at: [Link]
-
ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Available at: [Link]
- Google Patents. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
-
Quora. (2024). What safety precautions should I take when handling nitric acid? Available at: [Link]
- Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. ehs.com [ehs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: 2,3-Difluoro-5-nitrobenzoic Acid as a Versatile Precursor in API Synthesis
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Fluorine's unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, improve receptor binding affinity, and modulate the pKa of nearby functional groups.
2,3-Difluoro-5-nitrobenzoic acid is a prime exemplar of a highly functionalized and strategically valuable building block. Its architecture offers medicinal chemists a trifecta of reactive handles:
-
Carboxylic Acid: A versatile anchor point for amide bond formation, esterification, or other conjugations, which is central to building complex molecular frameworks.[1]
-
Nitro Group: A powerful electron-withdrawing group that can be readily and chemoselectively reduced to a primary amine. This amine then serves as a nucleophilic handle for subsequent coupling reactions.
-
Difluoro Substitution Pattern: The ortho and meta fluorine atoms lock the conformation of the benzoic acid and critically influence the reactivity and properties of the entire molecule, often enhancing its efficacy in biological systems.[2]
This guide provides a detailed exploration of this compound and its derivatives as precursors in API synthesis, featuring a practical case study on the synthesis of a key intermediate for targeted cancer therapeutics like Binimetinib.
Section 1: Physicochemical Properties and Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The key data for the derivative, 4-Amino-2,3-difluoro-5-nitrobenzoic acid, which is a direct product of the reduction of the topic compound's aminated form, are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₄F₂N₂O₄ | PubChem[3] |
| Molecular Weight | 218.11 g/mol | PubChem[3] |
| CAS Number | 284030-57-5 | PubChem[3] |
| Appearance | Light yellow crystalline powder | N/A |
| Melting Point | >185 °C | N/A |
| Solubility | Soluble in DMSO, slightly soluble in water | N/A |
Safety & Handling: 2,6-Difluoro-3-nitrobenzoic acid is classified as causing skin and serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Section 2: Core Synthetic Transformations & Rationale
The synthetic utility of this compound hinges on two primary, sequential transformations: the reduction of the nitro group and the subsequent coupling of the resulting amine.
Nitro Group Reduction: Unmasking the Amine
The conversion of the aromatic nitro group to an amine is one of the most fundamental and reliable transformations in organic synthesis.[4]
Causality of Method Selection: Catalytic transfer hydrogenation using Palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency, excellent chemoselectivity, and clean reaction profile.[5][6] The reaction proceeds under mild conditions with hydrogen gas or a hydrogen donor like hydrazine.[2] This method is particularly advantageous as it typically does not affect other functional groups like carboxylic acids or aromatic halogens, preserving the integrity of the molecular scaffold for subsequent steps.[5][7]
Section 3: Application Case Study: Synthesis of a Key Precursor for Binimetinib
To illustrate the practical application of this precursor, we will outline the synthesis of 4-Amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid , a key intermediate in the synthesis of Binimetinib, a potent MEK inhibitor used in cancer therapy.[8][9] This synthesis starts from the readily available derivative, 4-amino-2,3-difluoro-5-nitrobenzoic acid.
Retrosynthetic Analysis
The logical disconnection of the target intermediate reveals the key bond formation between the two aromatic rings via a nucleophilic aromatic substitution (SNAr) reaction.
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-2,3-difluoro-5-nitrobenzoic acid | C7H4F2N2O4 | CID 16244088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,3-Difluoro-5-nitrobenzoic Acid Synthesis
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2,3-Difluoro-5-nitrobenzoic acid. The inherent electronic properties of the starting material, 2,3-difluorobenzoic acid, present specific hurdles for achieving high yields during this electrophilic aromatic substitution. This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the most likely root causes?
A1: Low yield in this specific nitration is a common challenge that typically stems from the electronic nature of the substrate. The primary causes can be broken down into four key areas:
-
Severe Ring Deactivation: The fundamental issue is the reduced nucleophilicity of the aromatic ring. Both the carboxylic acid (-COOH) and the two fluorine (-F) substituents are electron-withdrawing groups.[1][2] This deactivation makes the ring significantly less reactive towards the electrophile (the nitronium ion, NO₂⁺), requiring more forceful reaction conditions which can, in turn, promote side reactions.[1]
-
Formation of Undesired Isomers: While the substituents direct the incoming nitro group, this direction is not always absolute. The interplay between the meta-directing -COOH group and the ortho, para-directing -F groups can lead to a mixture of products, complicating purification and reducing the yield of the desired 5-nitro isomer.
-
Side Reactions (Over-nitration & Degradation): The harsh conditions (e.g., strong acid, elevated temperatures) needed to force the reaction can lead to the formation of dinitrated byproducts or oxidative degradation of the starting material or product.[3]
-
Product Loss During Work-up and Purification: The product and its isomers often have similar physical properties, making separation difficult. Significant material can be lost during precipitation, filtration, and recrystallization steps if not optimized.[4][5]
Q2: My reaction is generating multiple products visible on TLC/HPLC. How can I improve the regioselectivity to favor the 5-nitro isomer?
A2: Achieving high regioselectivity is critical and relies on carefully controlling the reaction kinetics. The formation of the desired this compound is a result of the directing effects of the existing substituents. The carboxylic acid is a strong meta-director, and the fluorine atoms are ortho, para-directors. The position C5 is meta to the -COOH group and para to the C2-fluorine, making it the most electronically favored position for substitution.
However, to maximize the formation of this isomer and suppress others, you must control the reaction conditions meticulously.
-
Mechanism of Control: The key is to maintain conditions that allow the reaction to proceed at a steady, controlled rate, favoring the thermodynamically and kinetically preferred product.
-
Primary Lever of Control - Temperature: Nitration is a highly exothermic process. Running the reaction at low temperatures (e.g., 0-5°C) is the single most effective way to enhance selectivity.[3] Higher temperatures provide enough activation energy to overcome the barriers for substitution at less-favored positions, leading to more isomeric impurities.
Below is a troubleshooting workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Q3: The reaction seems to stall or proceed very slowly. How can I drive it to completion without increasing byproducts?
A3: This is the central challenge: balancing reactivity with selectivity. Due to the deactivated ring, the reaction is inherently slow.
-
The Role of the "Mixed Acid": The combination of nitric acid and sulfuric acid is not merely a mixture; it's a chemical system designed to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[6][7] The concentration of this active electrophile is paramount.
-
Driving the Reaction: If the reaction is stalling, consider a slight, methodical adjustment to the parameters. A marginal increase in temperature (e.g., from 0°C to 10-15°C) or an extension of the reaction time can be effective. However, any such change must be accompanied by diligent monitoring via TLC or HPLC to ensure that byproduct formation does not begin to accelerate.
The following table summarizes the impact of key reaction parameters.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Temperature | 0-5°C | CRITICAL. Minimizes thermal energy for competing side reactions, thus maximizing regioselectivity and preventing dinitration.[3] |
| Nitrating Agent Stoichiometry | 1.1 - 1.5 equivalents of HNO₃ | Provides a sufficient concentration of the electrophile to drive the reaction without a large excess that promotes over-nitration.[3] |
| Addition Method | Slow, dropwise addition of mixed acid to substrate solution | Maintains a low, steady-state concentration of the nitronium ion and allows for effective dissipation of reaction heat, both of which are key for selectivity.[3] |
| Reaction Time | 2-6 hours (Monitor dependent) | Must be determined empirically. Monitor reaction progress every 30-60 minutes to find the point of maximum conversion before side products increase.[5] |
Q4: What is the best-practice protocol for this synthesis and the subsequent work-up to maximize product recovery?
A4: A validated protocol emphasizes control at every stage. The following procedure incorporates best practices for maximizing yield and purity.
The overall mechanism involves the generation of the electrophile followed by a classical electrophilic aromatic substitution pathway.
Caption: Simplified mechanism for nitration of 2,3-difluorobenzoic acid.
Validated Experimental Protocols
Protocol 1: Optimized Nitration of 2,3-Difluorobenzoic Acid
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (98%) at room temperature.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath. Efficient stirring is crucial.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (65-70%, 1.2 eq) to concentrated sulfuric acid (98%) while cooling in an ice bath.
-
Controlled Addition: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 1-2 hours. Crucially, ensure the internal reaction temperature does not exceed 5°C. [3]
-
Reaction: Stir the mixture at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress using the TLC protocol below.
-
Work-up: Once the reaction is complete, pour the mixture slowly onto a large excess of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with a minimal amount of cold water to remove residual acid. Further purify the product by recrystallization, often from an ethanol/water mixture, to isolate the pure this compound.[5]
Protocol 2: TLC Monitoring of the Reaction
-
System: A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid remains protonated and spots cleanly.
-
Procedure:
-
Carefully take a small aliquot from the reaction mixture.
-
Quench it in a vial containing ice and a small amount of ethyl acetate.
-
Vortex thoroughly and allow the layers to separate.
-
Spot the top organic layer on a silica gel TLC plate against a spot of the starting material.
-
-
Interpretation: The reaction is complete when the starting material spot has been consumed and a new, lower Rf spot corresponding to the product is dominant. The appearance of multiple new spots indicates side product formation.
By methodically addressing each potential point of failure—from reaction kinetics to final purification—researchers can significantly improve the yield and reliability of the this compound synthesis.
References
-
Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]
- Google Patents. (2005). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. (2024). Production process of 2-fluoro-3-nitrobenzoic acid.
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Analytical methods for 2,3-Difluoro-5-nitrobenzoic acid purity check.
An Expert's Comparative Guide to Purity Analysis of 2,3-Difluoro-5-nitrobenzoic acid
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible, reliable, and safe outcomes. This compound is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry where its purity can directly impact the efficacy and safety profile of an active pharmaceutical ingredient (API). Impurities can arise from the synthetic route, degradation, or storage and may include positional isomers, starting materials, or by-products of side reactions.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The objective is to equip you with the expertise to select the most appropriate analytical strategy, understand its nuances, and interpret the results with confidence.
The Analytical Challenge: Understanding the Molecule
Before diving into the methods, let's consider the analyte. This compound possesses several key features that dictate our analytical approach:
-
Aromatic System: Allows for strong ultraviolet (UV) absorbance, ideal for HPLC-UV detection.
-
Carboxylic Acid Group: A polar, acidic functional group that influences solubility and chromatographic behavior. It can also be a site for derivatization.
-
Nitro Group: An electron-withdrawing group that impacts the electronic properties of the aromatic ring.
-
Fluorine Atoms: The presence of ¹⁹F nuclei enables fluorine NMR, a highly specific technique.
-
Thermal Stability: With a melting point in the range of 172-176°C, the compound has limited volatility, making High-Performance Liquid Chromatography (HPLC) a more suitable primary technique than Gas Chromatography (GC) without derivatization.[1]
Our analytical strategy will leverage these properties to build a comprehensive and orthogonal purity profile.
The Orthogonal Approach to Purity Verification
A robust purity assessment relies on an orthogonal approach, where multiple analytical techniques based on different chemical and physical principles are used. This minimizes the risk of an impurity co-eluting or being otherwise masked by a single method.
Caption: Orthogonal workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination of non-volatile organic compounds and is the principal method for quantifying this compound and its non-volatile impurities.[2][3] A reversed-phase method is typically the most effective.
Expertise & Experience: Why Reversed-Phase HPLC? The analyte is a moderately polar organic acid. A reversed-phase setup, with a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent retention and separation. The carboxylic acid group's ionization is pH-dependent; controlling the mobile phase pH with an acidic modifier (like trifluoroacetic acid or phosphoric acid) is crucial. This suppresses the ionization of the carboxylic acid, ensuring a single, well-retained form of the analyte, which leads to sharp, symmetrical peaks and reproducible retention times.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Rationale: The C18 chemistry provides sufficient hydrophobic interaction for retaining the aromatic ring, while the particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water. Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase (pH ≈ 2), ensuring the carboxylic acid is protonated.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN). Rationale: ACN is a common organic modifier with good UV transparency and elution strength for this type of analyte.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 30.0 90 10 Rationale: A gradient is essential for eluting both polar and non-polar impurities that may be present, ensuring a comprehensive impurity profile within a reasonable run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 254 nm. Rationale: The nitroaromatic system provides strong absorbance at this wavelength. A DAD is preferable to check for peak purity and identify the optimal wavelength for all components.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis. Ensure the final sample is filtered through a 0.45 µm syringe filter before injection.
-
Trustworthiness: Self-Validation and System Suitability Before sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times (n≥5) to verify that the system is performing adequately. Key SST parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, especially for known impurities, a reference standard for each impurity should be used to calculate relative response factors. The validation of such a method should adhere to ICH Q2(R2) guidelines, demonstrating specificity, linearity, range, accuracy, and precision.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is superior for the primary assay, GC-MS is the gold standard for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[5] Direct analysis of the solid acid is challenging due to its low volatility and the potential for thermal degradation in the hot injector.[3] Therefore, analysis is typically performed using a headspace technique for residual solvents or after derivatization for other volatile impurities.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
GC-MS system with a static headspace autosampler.
-
-
Method Parameters:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. Rationale: This column polarity is ideal for separating a wide range of common organic solvents.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 15 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Source Temperature: 230 °C.
-
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO, DMF) that does not interfere with the analytes of interest.
-
Seal the vial immediately.
-
Data Interpretation: The resulting chromatogram will show peaks for any volatile solvents present. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for positive identification. Quantification is achieved by creating a calibration curve using standards of the expected solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for unambiguous structure confirmation and the identification of structurally related impurities, such as positional isomers, which may be difficult to resolve chromatographically. ¹H, ¹³C, and ¹⁹F NMR should all be employed for a complete picture.
Expertise & Experience: The Power of Multinuclear NMR For this compound, ¹H NMR provides information on the aromatic protons. ¹³C NMR confirms the carbon backbone. However, the real power comes from ¹⁹F NMR. Fluorine is 100% abundant with a spin of ½, resulting in high sensitivity and sharp signals. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, making ¹⁹F NMR an exquisite probe for identifying isomers or impurities where the fluorine substitution pattern is different.
Experimental Protocol: NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it solubilizes them well.[6]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra if quantitative analysis (qNMR) is intended.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region will show complex splitting patterns due to H-H and H-F coupling.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The signals will show splitting due to C-F coupling, which provides valuable structural information.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Two distinct signals are expected for the two non-equivalent fluorine atoms. The presence of additional signals indicates fluorine-containing impurities.
-
Data Interpretation: The purity is assessed by comparing the integral of the main compound's signals to those of any impurity signals. For positional isomers, the splitting patterns and coupling constants (J-values) in all three spectra will be distinct and can be used for definitive identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique best used for identity confirmation rather than purity assessment. It confirms the presence of key functional groups. It is an excellent first-pass screening tool.
Experimental Protocol: FTIR-ATR
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[7]
-
Perform a background scan before the sample scan.
-
Expected Characteristic Peaks:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.
-
~1530 and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.
-
~1200-1000 cm⁻¹: C-F stretching vibrations.
A comparison of the sample's spectrum to that of a known reference standard can quickly confirm its identity. The presence of unexpected peaks may indicate a significant impurity.
Comparative Summary of Analytical Methods
| Technique | Primary Purpose | Sensitivity | Specificity | Key Strengths | Key Limitations |
| HPLC-UV | Quantitative purity assay, impurity profiling. | High (ng to pg level) | High for separation, moderate for identification. | Robust, reproducible, excellent for quantification of non-volatile impurities. | Co-elution is possible; peak identification requires standards or MS. |
| GC-MS | Quantification of volatile impurities and residual solvents. | Very High (pg to fg level) | Very High | Gold standard for volatile analysis with definitive library-based identification.[8] | Not suitable for non-volatile or thermally labile compounds without derivatization.[3] |
| NMR | Unambiguous structure confirmation, identification of isomers. | Moderate (µg to mg level) | Unparalleled | Provides definitive structural information; excellent for isomers; can be quantitative (qNMR). | Lower sensitivity than chromatographic methods; complex mixtures are difficult to interpret. |
| FTIR | Identity confirmation, functional group analysis. | Low (requires >1% of material) | Low | Fast, non-destructive, requires minimal sample preparation. | Not suitable for quantifying minor impurities; provides limited structural detail. |
| LC-MS | Identification of unknown impurities. | Very High | Very High | Couples the high separation power of HPLC with the definitive identification power of MS. | More complex and expensive than HPLC-UV; quantification requires careful validation. |
Conclusion
A comprehensive purity check of this compound cannot be achieved with a single technique. A multi-faceted, orthogonal approach is mandatory for ensuring the quality required in research and pharmaceutical development. The strategy should be led by HPLC-UV as the primary quantitative tool for purity and non-volatile impurities. This should be complemented by Headspace GC-MS for residual solvents and other volatile components. For absolute structural confirmation and to rule out isomeric impurities, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is indispensable. Finally, FTIR serves as a rapid and effective initial identity check.
By integrating these methods, explaining the rationale behind the chosen parameters, and validating the results against established standards, researchers can build a complete and trustworthy purity profile for this critical chemical intermediate. This rigorous analytical approach is fundamental to scientific integrity and the development of safe and effective end-products.
References
-
Iartsev, S.D., Pytskii, I.S., Belova, A.S., & Buryak, A.K. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 58–62. Available from ResearchGate: [Link]
-
SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
Perrone, D., Donangelo, C. M., & Faria, J. B. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. Food Chemistry. Available from SciSpace: [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Hidayat, A., & Kusumaningrum, W. B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]
-
SciSpace. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]
-
The Journal of Phytopharmacology. (n.d.). GC-MS, phytochemical analysis and in vitro antioxidant activities of leaves of Canavalia cathartica Thouars. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]; 3: [Eu(OOCC6H5)3·(HOOCC6H5)2]. Retrieved from [Link]
-
Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]
-
Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Retrieved from [Link]
-
The MAK Collection for Occupational Health and Safety. (2023). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c), benzaldehyde (d), and benzyl alcohol (e). Retrieved from [Link]
- Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
-
Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-spectroscopic investigation of o-nitrosobenzoic acid. PubMed. Retrieved from [Link]
-
Chegg. (2018). Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. fda.gov [fda.gov]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. tdi-bi.com [tdi-bi.com]
A Comparative Guide to HPLC Methodologies for the Analysis of 2,3-Difluoro-5-nitrobenzoic acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,3-Difluoro-5-nitrobenzoic acid, a crucial intermediate in pharmaceutical synthesis. The selection of an optimal analytical method is paramount for ensuring drug substance purity, monitoring reaction kinetics, and supporting formulation development. Herein, we present a detailed evaluation of a primary reversed-phase HPLC (RP-HPLC) method and a comparative assessment with an alternative method utilizing a different stationary phase, supported by experimental protocols and performance data.
Introduction to the Analytical Challenge
This compound is a polar aromatic carboxylic acid. Its chemical structure, featuring electronegative fluorine atoms and a nitro group, presents specific challenges and opportunities for chromatographic separation. The acidic nature of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure reproducible retention and sharp peak shapes. The presence of the aromatic ring and nitro group provides a strong chromophore, making UV detection a highly suitable and sensitive quantification technique.
Primary Recommended Method: Reversed-Phase HPLC on a C18 Column
A robust and widely applicable method for the analysis of this compound utilizes a C18 stationary phase. This nonpolar stationary phase provides excellent retention for the moderately nonpolar aromatic ring through hydrophobic interactions.[1]
Rationale for Method Selection
-
Expertise & Experience: C18 columns are the workhorses of reversed-phase chromatography, known for their stability, reproducibility, and wide availability. The hydrophobic interactions between the octadecyl chains and the analyte's benzene ring provide a predictable retention mechanism.
-
Trustworthiness: The method's trustworthiness is established through a comprehensive validation protocol aligned with the International Council for Harmonisation (ICH) guidelines.[2][3][4] By demonstrating specificity, linearity, accuracy, precision, and robustness, we ensure the method is fit for its intended purpose in a regulated environment.
-
Causality in Experimental Choices: An acidified mobile phase (pH ~2.5-3.0) is crucial. At this pH, the carboxylic acid group (pKa typically 3-4 for nitrobenzoic acids) is protonated (in its neutral form), maximizing its hydrophobicity and, therefore, its retention on the C18 column.[5] This prevents peak tailing that can occur from interactions between the ionized analyte and residual silanols on the silica support.[5] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Experimental Protocol: Primary HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% solution of formic acid in HPLC-grade water. Filter and degas both the aqueous and acetonitrile mobile phase components.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards and samples and record the chromatograms.
Visualization of the Primary HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.
Alternative Method: Phenyl-Hexyl Stationary Phase
For compounds with aromatic rings, a Phenyl-Hexyl stationary phase can offer alternative selectivity compared to a standard C18 phase.[6] This phase can engage in π-π interactions with the analyte's aromatic ring, in addition to hydrophobic interactions.
Rationale for Alternative Method
-
Enhanced Selectivity: The π-π interactions can be particularly useful for separating structurally similar aromatic compounds, such as positional isomers, which might co-elute on a C18 column. Fluorinated phenyl phases, in particular, can show strong retention for nitro-aromatic compounds.[6]
-
Orthogonal Separation Mechanism: Employing a column with a different primary interaction mechanism (π-π vs. hydrophobic) is a common strategy in method development to confirm peak purity and provide a more comprehensive analytical picture.
Experimental Protocol: Alternative HPLC Method
The experimental protocol is identical to the primary method, with the exception of the analytical column.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
All other conditions (Mobile Phase, Flow Rate, etc.) remain the same.
Comparative Performance Data
The following tables summarize the validation and performance data for the two HPLC methods. This data is representative of what would be expected from a full method validation study conducted in accordance with ICH Q2(R1) guidelines.[2][3]
Table 1: System Suitability and Chromatographic Performance
| Parameter | Primary Method (C18) | Alternative Method (Phenyl-Hexyl) | Acceptance Criteria |
| Retention Time (min) | 4.8 | 5.5 | Report |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 8000 | > 7500 | N > 2000 |
| Resolution (Rs) | N/A (single peak) | N/A (single peak) | Rs > 2.0 (if impurities present) |
Table 2: Method Validation Summary
| Parameter | Primary Method (C18) | Alternative Method (Phenyl-Hexyl) | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | 1 - 50 | As per specification |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.5% | 0.7% | %RSD ≤ 2.0% |
| - Intermediate Precision | 0.8% | 1.1% | %RSD ≤ 2.0% |
| LOD (µg/mL) | 0.15 | 0.20 | Report |
| LOQ (µg/mL) | 0.50 | 0.65 | Report |
Visualization of Method Comparison Logic
Caption: Logical comparison of the primary and alternative HPLC methods based on separation mechanisms.
Discussion and Recommendations
Both the C18 and Phenyl-Hexyl columns provide validated methods suitable for the quantitative analysis of this compound.
-
The Primary Method (C18) demonstrates slightly superior performance in terms of peak symmetry (lower tailing factor), precision (%RSD), and sensitivity (lower LOD/LOQ). Its robustness and the ubiquitous nature of C18 columns make it the recommended choice for routine quality control applications.
-
The Alternative Method (Phenyl-Hexyl) is a highly valuable tool for orthogonal testing and for complex sample matrices where specificity is a concern. The alternative selectivity offered by the π-π interactions provides a higher degree of confidence in peak purity. If potential impurities, especially positional isomers, are expected, the Phenyl-Hexyl column may offer a baseline separation that is not achievable on a C18 column.
For drug development professionals, it is often advisable to develop and validate methods on two columns with different selectivities. The C18 method can be used for routine release testing, while the Phenyl-Hexyl method can be employed during stability studies and for impurity profiling to ensure a comprehensive understanding of the drug substance's purity.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online . Available at: [Link]
-
Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - MDPI . Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Available at: [Link]
-
(PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system - ResearchGate . Available at: [Link]
-
High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle - PubMed . Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography . Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Available at: [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter . Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline . Available at: [Link]
- JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents.
-
(PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate . Available at: [Link]
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents.
-
Reversed Phase HPLC Method Development - Phenomenex . Available at: [Link]
-
Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD) . Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo . Available at: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA . Available at: [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv . Available at: [Link]
- CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste - Google Patents.
-
Development of some stationary phases for reversed-phase HPLC - ResearchGate . Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available at: [Link]
-
How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? - Quora . Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Halogenated Nitrobenzoic Acids in Synthesis: 2,3-Difluoro- vs. 2-Chloro-5-nitrobenzoic acid
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of building blocks, halogenated nitrobenzoic acids serve as pivotal intermediates, particularly in the construction of complex heterocyclic systems. This guide provides an in-depth comparison of two such reagents: 2,3-Difluoro-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid . We will explore their efficacy, focusing on the underlying principles of their reactivity and providing practical, data-driven insights for the research scientist.
Introduction: The Strategic Importance of Activated Aryl Halides
Both this compound and 2-chloro-5-nitrobenzoic acid are staples in synthetic chemistry, valued for their role in reactions like the Nucleophilic Aromatic Substitution (SNAr). Their utility stems from an aromatic ring "activated" by a strongly electron-withdrawing nitro group (—NO₂), which renders the ring electron-deficient and susceptible to attack by nucleophiles. This activation is fundamental for displacing the halogen substituent, a key step in synthesizing a wide range of biologically active molecules, including potent antibacterial agents like quinolones.[1][2] While structurally similar, the choice between a difluoro- and a chloro-substituted precursor has profound implications for reaction kinetics and synthetic strategy.
Physicochemical Properties: A Tale of Two Halogens
A preliminary comparison of their physical properties reveals the foundational differences between these two molecules.
| Property | This compound | 2-chloro-5-nitrobenzoic acid |
| Molecular Formula | C₇H₃F₂NO₄ | C₇H₄ClNO₄[3] |
| Molecular Weight | 203.11 g/mol | 201.56 g/mol [3] |
| Appearance | White to light yellow crystalline powder | Pale yellow odorless powder[3] |
| Melting Point | 155-159 °C | 164-165 °C |
The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway where these molecules find their utility is the SNAr reaction. Understanding the mechanism is key to appreciating the difference in their efficacy. The SNAr reaction is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step disrupts the aromaticity of the ring and is typically the rate-determining step .[4][5]
-
Elimination of the Leaving Group: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The Fluorine Advantage in the Rate-Determining Step
Contrary to intuition from aliphatic substitution (SN1/SN2) reactions where iodide and bromide are excellent leaving groups, in SNAr reactions, fluoride is often the most reactive halogen.[4] This is because the reaction's bottleneck is the formation of the negatively charged Meisenheimer complex.[5][6]
-
Inductive Effect: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect creates a significant partial positive charge on the carbon to which it is attached. This makes the carbon atom highly electrophilic and more susceptible to attack by a nucleophile, thereby lowering the activation energy of the first, rate-determining step.[4][5]
-
Stabilization of the Intermediate: The high electronegativity of fluorine also helps to stabilize the negative charge of the Meisenheimer complex.
In This compound , the presence of two fluorine atoms ortho and meta to the nitro group significantly enhances the electrophilicity of the ring compared to the single chlorine atom in 2-chloro-5-nitrobenzoic acid . The fluorine at the 2-position, being ortho to the nitro group, is particularly activated for displacement.
Leaving Group Ability: A Secondary Concern
While chlorine is inherently a better leaving group than fluorine due to the weaker C-Cl bond compared to the C-F bond, this factor is less critical because the elimination step is fast and does not govern the overall reaction rate.[4][6] The speed gained by the rapid nucleophilic attack on the fluoro-substituted ring far outweighs the slightly slower departure of the fluoride ion.
The relationship between the halogen and reaction rate in SNAr is often: F > Cl > Br > I , the reverse of the trend seen in SN2 reactions.[6]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application in Quinolone Antibiotic Synthesis
A prominent application for these reagents is the synthesis of fluoroquinolone antibiotics. The core structure of these drugs often involves a quinolone ring system with an amine-containing heterocycle at the C-7 position. This crucial C-N bond is typically formed via an SNAr reaction where the halogen on the precursor is displaced by an amine.
Using this compound allows this key substitution step to be performed under milder conditions (lower temperatures, shorter reaction times) and often with higher yields compared to its chloro-analogue. This is particularly advantageous when working with sensitive or complex amines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Confirmation of 2,3-Difluoro-5-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, halogenated organic compounds play a pivotal role. Among these, 2,3-Difluoro-5-nitrobenzoic acid and its derivatives are of significant interest due to their potential as key building blocks in the synthesis of novel therapeutic agents and functional materials. The precise arrangement of the fluorine and nitro substituents on the benzoic acid core is critical to the molecule's reactivity and biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of rigorous scientific investigation.
This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of this compound and its derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, offering insights into the causality behind experimental choices and presenting supporting data from closely related analogues to provide a robust framework for confirmation.
The Orthogonal Approach: A Triad of Analytical Certainty
No single technique can provide a complete structural picture with absolute certainty. A robust structural confirmation relies on an orthogonal approach, where multiple independent methods are employed to corroborate the proposed structure. For this compound derivatives, the triad of NMR, MS, and X-ray diffraction represents the gold standard.
dot graph "Orthogonal_Approach" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Proposed Structure" [pos="0,2!"]; NMR [label="NMR Spectroscopy\n(Connectivity & Environment)", pos="-2,0!"]; MS [label="Mass Spectrometry\n(Molecular Weight & Formula)", pos="2,0!"]; Xray [label="X-ray Diffraction\n(3D Atomic Arrangement)", pos="0,-2!"]; "Proposed Structure" -> NMR; "Proposed Structure" -> MS; "Proposed Structure" -> Xray; NMR -> Xray [style=dashed, color="#34A853"]; MS -> Xray [style=dashed, color="#34A853"]; NMR -> MS [style=dashed, color="#34A853"]; } Caption: Orthogonal approach for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For fluorinated compounds, both ¹H and ¹³C NMR are indispensable, with the added dimension of ¹⁹F NMR providing direct information about the fluorine substituents.
Expertise & Experience in Spectral Interpretation
The interpretation of the NMR spectra of this compound requires a nuanced understanding of the electronic effects of the substituents. The strongly electron-withdrawing nitro group will deshield adjacent protons and carbons, shifting their signals downfield. The fluorine atoms, being highly electronegative, will also exert a deshielding effect, but more importantly, they will introduce characteristic splitting patterns due to spin-spin coupling (J-coupling) with neighboring protons and carbons.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two aromatic protons. The proton at the C6 position will be a doublet of doublets due to coupling with the fluorine at C2 and the proton at C4. The proton at the C4 position will also be a doublet of doublets, coupling to the fluorine at C3 and the proton at C6.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their chemical environment. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants. The presence of the nitro and carboxylic acid groups will cause significant downfield shifts for the carbons they are attached to.
| Compound | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Key Observations |
| 4-Amino-2,3-difluoro-5-nitrobenzoic acid [1] | 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH) | The large coupling constants for the carbons attached to fluorine are characteristic. The quartet of doublets at 106 ppm is likely due to coupling with both fluorine atoms and the protons of the amino group. |
| This compound (Predicted) | ~110-120 (C-4), ~125-135 (C-6), ~140-150 (C-5), ~150-160 (C-2, C-3), ~165 (COOH) | The chemical shifts are predicted to be further downfield compared to the amino-substituted analogue due to the absence of the electron-donating amino group. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[2]
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-14 ppm for organic molecules).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons and carbons in the molecule.
-
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; subgraph "cluster_0" { label = "Sample Preparation"; color="#34A853"; "Dissolve Sample" [label="Dissolve in\nDeuterated Solvent"]; } subgraph "cluster_1" { label = "Data Acquisition"; color="#EA4335"; "1H_NMR" [label="Acquire 1H Spectrum"]; "13C_NMR" [label="Acquire 13C Spectrum"]; } subgraph "cluster_2" { label = "Data Analysis"; color="#FBBC05"; "Process_Data" [label="Process Raw Data"]; "Analyze_Spectra" [label="Analyze Chemical Shifts,\nSplitting, and Integration"]; "Structure_Elucidation" [label="Elucidate Structure"]; } "Dissolve Sample" -> "1H_NMR" -> "Process_Data"; "Dissolve Sample" -> "13C_NMR" -> "Process_Data"; "Process_Data" -> "Analyze_Spectra" -> "Structure_Elucidation"; } Caption: General workflow for NMR analysis.
Mass Spectrometry: Unveiling the Molecular Weight and Formula
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.
Expertise & Experience in Mass Spectral Interpretation
For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy. The expected molecular weight is 203.0030 g/mol . The mass spectrum will show a prominent molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode).
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).
Comparative Data Analysis: The mass spectrum of 2-Fluoro-5-nitrobenzoic acid shows a molecular ion peak at m/z 185, corresponding to its molecular weight.[3] For this compound, we would expect a molecular ion at m/z 203. The mass spectrum of 4-Amino-2,3-difluoro-5-nitrobenzoic acid shows a [M-1]⁻ peak at m/z 217 in negative ion mode, consistent with its molecular weight of 218.11 g/mol .[1]
| Analysis Type | Expected m/z for this compound | Interpretation |
| Molecular Ion Peak ([M]⁺) | 203 | Corresponds to the molecular weight. |
| [M-H]⁻ (Negative Ion Mode) | 202 | Loss of a proton. |
| Fragmentation Peak | 158 | Loss of the carboxyl group (-COOH). |
| Fragmentation Peak | 157 | Loss of the nitro group (-NO₂). |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to achieve accurate mass measurements.
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like benzoic acids and is commonly used.[4]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.
-
dot graph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; subgraph "cluster_0" { label = "Sample Preparation"; color="#34A853"; "Prepare_Solution" [label="Prepare Dilute Solution"]; } subgraph "cluster_1" { label = "Data Acquisition"; color="#EA4335"; "Ionization" [label="Ionize Sample (e.g., ESI)"]; "Mass_Analysis" [label="Analyze Mass-to-Charge Ratio"]; } subgraph "cluster_2" { label = "Data Analysis"; color="#FBBC05"; "Determine_MW" [label="Determine Accurate Mass\nand Molecular Formula"]; "Analyze_Fragments" [label="Analyze Fragmentation Pattern"]; "Confirm_Structure" [label="Confirm Structure"]; } "Prepare_Solution" -> "Ionization" -> "Mass_Analysis" -> "Determine_MW" -> "Analyze_Fragments" -> "Confirm_Structure"; } Caption: General workflow for Mass Spectrometry analysis.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
Single-crystal X-ray diffraction is the undisputed gold standard for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[5][6] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.
Expertise & Experience in Crystallography
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The crystal should be well-formed, without cracks or defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[7]
Structural Insights: For this compound, a crystal structure would definitively confirm the substitution pattern on the benzene ring and reveal the conformation of the carboxylic acid group relative to the ring. It would also provide valuable information about intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.
Comparative Data Analysis: While a crystal structure for this compound is not publicly available, the crystal structures of many other benzoic acid derivatives have been reported, providing a basis for understanding the expected molecular geometry and packing arrangements.[5][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9]
-
Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam to collect a complete dataset.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
-
Structure Validation and Visualization:
-
Validate the final structure using crystallographic software to ensure its quality.
-
Visualize the 3D structure to analyze the molecular geometry and intermolecular interactions.
-
dot graph "Xray_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; subgraph "cluster_0" { label = "Crystal Growth"; color="#34A853"; "Grow_Crystals" [label="Grow Single Crystals"]; } subgraph "cluster_1" { label = "Data Collection"; color="#EA4335"; "Mount_Crystal" [label="Mount Crystal"]; "Collect_Data" [label="Collect Diffraction Data"]; } subgraph "cluster_2" { label = "Structure Determination"; color="#FBBC05"; "Solve_Structure" [label="Solve and Refine Structure"]; "Validate_Structure" [label="Validate and Visualize 3D Structure"]; } "Grow_Crystals" -> "Mount_Crystal" -> "Collect_Data" -> "Solve_Structure" -> "Validate_Structure"; } Caption: General workflow for X-ray Crystallography.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound derivatives is a critical step in their development for various applications. While each of the discussed techniques provides invaluable information, it is their synergistic use that leads to unambiguous structural assignment. NMR spectroscopy elucidates the connectivity and chemical environment of atoms, mass spectrometry confirms the molecular weight and elemental composition, and single-crystal X-ray diffraction provides the definitive three-dimensional atomic arrangement.
By employing this multi-faceted, orthogonal approach and leveraging comparative data from closely related analogues, researchers can confidently establish the structure of their target molecules, ensuring the integrity and reproducibility of their scientific findings. This rigorous approach is not just good practice; it is essential for advancing the fields of drug discovery and materials science.
References
-
Li, Y., et al. (2009). One-pot high-throughput synthesis of β-turn cyclic peptidomimetics via "volatilizable" supports. The Journal of Organic Chemistry, 74(5), 2183–2185. [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). How To Draw The Proton NMR Spectrum of an Organic Molecule [Video]. YouTube. [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
-
MDPI. (2020). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 18). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum [Video]. YouTube. [Link]
-
Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Difluoro-4-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. ossila.com [ossila.com]
- 9. How To [chem.rochester.edu]
A Researcher's Guide to the Purity Assessment of Commercially Available 2,3-Difluoro-5-nitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the integrity of their research and the safety of future therapeutics are built. 2,3-Difluoro-5-nitrobenzoic acid is a key building block in the synthesis of numerous pharmaceutical compounds, most notably as a critical intermediate for MEK inhibitors like Binimetinib, which is used in the treatment of certain cancers.[1][2] Given its role in the synthesis of such vital therapeutics, a thorough understanding and rigorous assessment of its purity are paramount.
This guide provides an in-depth technical comparison of methodologies for assessing the purity of commercially available this compound. It is designed to empower researchers with the expertise to not only select the highest quality materials but also to independently verify their purity with confidence. We will delve into the likely impurities derived from its synthetic pathway and present a suite of validated analytical techniques for their detection and quantification.
The Synthetic Landscape and Potential Impurities
A robust purity assessment begins with understanding the synthetic route of the target compound, as this provides a logical roadmap to potential impurities. This compound is commonly synthesized via the nitration of 2,3,4-trifluorobenzoic acid.[3] This electrophilic aromatic substitution reaction, while effective, can lead to a variety of process-related impurities.
The primary impurities of concern include:
-
Positional Isomers: The nitration of a multi-substituted benzene ring can yield various positional isomers.[4] Due to the directing effects of the fluorine and carboxylic acid groups, isomers such as 2,3-difluoro-4-nitrobenzoic acid and 3,4-difluoro-5-nitrobenzoic acid are plausible byproducts. The separation of these isomers can be challenging due to their similar physical properties.[5][6]
-
Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, 2,3,4-trifluorobenzoic acid, in the final product.[7]
-
Over-nitrated Species: Under harsh reaction conditions, dinitrated products could potentially form.
-
Residual Solvents: Solvents used during the reaction and purification steps may be present in the final product. Common solvents in such syntheses include strong acids (like sulfuric acid), and various organic solvents for extraction and recrystallization.[8][9][10][11]
-
Water Content: Moisture can be present as an impurity, affecting the compound's stability and reactivity in subsequent synthetic steps.[12][13][14][15][16]
-
Inorganic Impurities: Trace metals or inorganic salts may be introduced from reagents, catalysts, or equipment.[17][18][19][20][21]
The following diagram illustrates the synthetic pathway and the potential points of impurity introduction.
Caption: Synthetic pathway of this compound and sources of potential impurities.
A Multi-faceted Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment requires an orthogonal approach, employing multiple techniques that measure different physicochemical properties. The following workflow outlines a robust strategy for the purity determination of this compound.
Caption: A comprehensive analytical workflow for the purity assessment of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Related Substances
Objective: To determine the purity of this compound and to quantify any related organic impurities, including positional isomers and unreacted starting material.
Rationale: HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity.[22][23][24][25] A validated RP-HPLC method can effectively separate the target compound from structurally similar impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 mixture of acetonitrile and water to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.
-
-
Standard Preparation:
-
Prepare a standard of this compound of known high purity (reference standard) at the same concentration as the sample.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the assay percentage by comparing the peak area of the main analyte in the sample to that of the standard.
-
Identify and quantify impurities based on their relative retention times and peak areas, using the principle of area normalization for a preliminary assessment or by using reference standards for known impurities if available.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity (mass fraction) of this compound without the need for a specific reference standard of the analyte.
Rationale: qNMR is a powerful primary analytical method that provides a direct measurement of purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity.[26][27][28][29][30]
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple proton spectrum with at least one signal that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Record the exact masses of both the sample and the internal standard.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation:
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Headspace Gas Chromatography (GC-HS) for Residual Solvents
Objective: To identify and quantify residual volatile organic solvents in the this compound sample.
Rationale: GC-HS is the standard technique for the analysis of residual solvents in pharmaceutical materials, offering high sensitivity and the ability to separate and quantify a wide range of volatile compounds.[8][9][10][11][31]
Protocol:
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Vial equilibration time: 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 5.0 mL of a suitable solvent (e.g., DMSO or DMF) that is free from interfering peaks.
-
-
Standard Preparation:
-
Prepare a standard solution containing known concentrations of expected residual solvents in the same diluent.
-
-
Analysis:
-
Analyze the sample and standard solutions.
-
Identify and quantify any residual solvents by comparing the retention times and peak areas to the standard.
-
Comparative Data of Commercial Samples (Hypothetical)
The following table presents a hypothetical comparison of purity assessments for this compound from three different commercial suppliers. This data is illustrative and serves to highlight the potential variability in product quality.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white powder | Yellowish powder | Off-white crystalline powder | White to off-white powder |
| Purity by HPLC (Area %) | 99.2% | 97.8% | 99.5% | ≥ 98.0% |
| Absolute Purity by qNMR | 98.9% | 97.5% | 99.3% | Report Value |
| Largest Single Impurity (HPLC) | 0.3% (Isomer at RRT 1.1) | 1.1% (Unreacted SM at RRT 0.8) | 0.2% (Unknown at RRT 1.2) | ≤ 0.5% |
| Total Impurities (HPLC) | 0.8% | 2.2% | 0.5% | ≤ 1.5% |
| Water Content (Karl Fischer) | 0.25% | 0.80% | 0.15% | ≤ 0.5% |
| Residual Solvents (GC-HS) | Acetone: 150 ppm | Toluene: 300 ppm | Complies | Meets ICH Q3C limits |
| Elemental Impurities (ICP-MS) | Complies | Complies | Complies | Meets USP <232>/<233> limits |
Interpretation:
-
Supplier A provides a high-quality product that meets typical pharmaceutical intermediate standards. The presence of a minor isomeric impurity is noted.
-
Supplier B 's product has a lower purity and a significant amount of unreacted starting material. The higher water content may also be a concern for certain applications. This material may be suitable for less sensitive applications or may require further purification.
-
Supplier C offers the highest purity material with very low levels of impurities and water content, making it the preferred choice for demanding applications in late-stage drug development and GMP synthesis.
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient. A comprehensive analytical approach, combining chromatographic and spectroscopic techniques, is essential for a reliable assessment of its quality. By understanding the potential impurities arising from the synthetic process and implementing the robust analytical protocols outlined in this guide, researchers can confidently select and verify the purity of this vital chemical intermediate, ensuring the integrity and success of their drug development programs.
References
- BenchChem. (2025). Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis.
- BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID.
- Echemi. (n.d.). 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID Safety Data Sheets.
- Gupta, V. K., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Pharmaceutical Sciences, 38(3), 113-120.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98.
- LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
-
National Center for Biotechnology Information. (n.d.). 2,3,4-Trifluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
- Patents, Google. (2020). WO2020212832A1 - Process of preparation of benzimidazole compounds.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
- ResearchGate. (2025). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
- Semantic Scholar. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
- Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
- Sigma-Aldrich. (n.d.). 2,3,4-Trifluorobenzoic acid 98 61079-72-9.
- Simson Pharma Limited. (n.d.). 2,3,4-Trifluorobenzoic Acid | CAS No- 61079-72-9.
- The Pharma Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
-
U.S. National Library of Medicine. (n.d.). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. Retrieved from [Link]
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
-
YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
- ChemicalBook. (2023). The synthesis method of Binimetinib.
- ChemScene. (n.d.). 284030-57-5 | 4-Amino-2,3-difluoro-5-nitrobenzoic acid.
- Google Patents. (2016). CN105820124A - Synthesizing method for binimetinib.
- Google Patents. (1973). US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid.
- Metrohm. (n.d.). Water Determination by Karl Fischer Titration.
- Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7.
- PubMed. (n.d.). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques.
- Quick Company. (n.d.). Process Of Preparation Of Benzimidazole Compounds.
- ResearchGate. (n.d.). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7.
- Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
- Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
- Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
- Optica Publishing Group. (n.d.). Inductively Coupled Plasma-Mass Spectrometry For Elemental Analysis and Isotope Ratio Determinations in Individual Organic Compounds Separated by Gas Chromatography.
- Shimadzu (Europe). (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals.
- Shimadzu. (n.d.). ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry.
- Agilent. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
YouTube. (2024). Elemental Analysis:ICP OES and ICP MS. Retrieved from [Link]
- IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98.
- Echemi. (n.d.). 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID.
- Google Patents. (n.d.). WO 2020/212832 A1.
Sources
- 1. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. almacgroup.com [almacgroup.com]
- 11. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. metrohm.com [metrohm.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 16. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 17. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. youngin.com [youngin.com]
- 20. Inductively Coupled Plasma-Mass Spectrometry For Elemental Analysis and Isotope Ratio Determinations in Individual Organic Compounds Separated by Gas Chromatography [opg.optica.org]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. helixchrom.com [helixchrom.com]
- 24. thaiscience.info [thaiscience.info]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 27. youtube.com [youtube.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. agilent.com [agilent.com]
A Comparative Guide to the Synthetic Validation of 2,3-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-5-nitrobenzoic acid is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. Its specific substitution pattern offers unique electronic and steric properties that are leveraged in drug design. This guide provides a comparative analysis of two principal synthetic routes for the preparation of this valuable intermediate. By examining the direct nitration of 2,3-difluorobenzoic acid and the oxidation of 2,3-difluoro-5-nitrotoluene, we offer a detailed validation of these pathways. This document furnishes researchers with the necessary experimental protocols, comparative data, and mechanistic insights to select the most suitable synthetic strategy for their specific needs, balancing factors such as yield, purity, scalability, and safety.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery for modulating metabolic stability, binding affinity, and bioavailability. This compound, with its distinct arrangement of electron-withdrawing groups, serves as a versatile precursor for a range of pharmaceutical targets. The validation of its synthetic routes is paramount for ensuring a reliable and efficient supply chain for research and development. This guide critically evaluates two logical and chemically sound synthetic pathways, providing a framework for their practical implementation.
Route 1: Electrophilic Nitration of 2,3-Difluorobenzoic Acid
This approach is a direct and convergent method, commencing from the commercially available 2,3-difluorobenzoic acid. The introduction of the nitro group is achieved through electrophilic aromatic substitution using a mixed acid system.
Mechanistic Rationale
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. In this case, the nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid, acts as the electrophile. The fluorine and carboxylic acid substituents on the benzene ring are deactivating groups; however, the fluorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director. The position of nitration is therefore directed to the 5-position, which is meta to the carboxylic acid and ortho/para to the fluorine atoms, a position activated by the fluorine at C2 and less sterically hindered.
Experimental Protocol
-
Materials: 2,3-Difluorobenzoic acid, concentrated sulfuric acid (98%), fuming nitric acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 volumes relative to the benzoic acid) to 0 °C in an ice bath.
-
Slowly add 2,3-difluorobenzoic acid (1.0 equivalent) to the cooled sulfuric acid with stirring, maintaining the temperature below 5 °C.
-
In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 2 volumes) while cooling in an ice bath.
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Add the cold nitrating mixture dropwise to the solution of 2,3-difluorobenzoic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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Dry the product under vacuum to yield this compound.
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Workflow Diagram
Caption: Workflow for the synthesis of this compound via direct nitration.
Route 2: Oxidation of 2,3-Difluoro-5-nitrotoluene
This two-step approach involves the nitration of 2,3-difluorotoluene followed by the oxidation of the methyl group to a carboxylic acid. This route may be advantageous if 2,3-difluorotoluene is a more readily available or cost-effective starting material.
Mechanistic Rationale
The initial step is the electrophilic nitration of 2,3-difluorotoluene. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors. The directing effects of the methyl group and the fluorine at C2 align to favor substitution at the C5 position. The subsequent oxidation of the methyl group of the resulting 2,3-difluoro-5-nitrotoluene to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate or sodium dichromate in an acidic medium. The reaction proceeds through a series of oxidative steps, ultimately converting the methyl group to a carboxyl group.
Experimental Protocol
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Part A: Nitration of 2,3-Difluorotoluene
-
Materials: 2,3-Difluorotoluene, concentrated sulfuric acid (98%), fuming nitric acid.
-
Procedure: Follow a similar nitration procedure as described in Route 1, substituting 2,3-difluorotoluene for 2,3-difluorobenzoic acid. After quenching, the product, 2,3-difluoro-5-nitrotoluene, will likely be an oil or a low-melting solid and should be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent evaporated to yield the crude product, which can be purified by distillation or chromatography if necessary.
-
-
Part B: Oxidation of 2,3-Difluoro-5-nitrotoluene
-
Materials: 2,3-Difluoro-5-nitrotoluene, sodium dichromate dihydrate, concentrated sulfuric acid, water.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a solution of sodium dichromate dihydrate (e.g., 2.2 equivalents) in water.
-
Add 2,3-difluoro-5-nitrotoluene (1.0 equivalent) to the solution.
-
Slowly and carefully, add concentrated sulfuric acid (e.g., 4 equivalents) to the mixture with vigorous stirring. The addition is exothermic and should be controlled.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
To remove chromium salts, the crude product can be dissolved in a dilute sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by the addition of a mineral acid (e.g., HCl or H₂SO₄).
-
Filter the purified product, wash with cold water, and dry under vacuum.
-
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound via oxidation of 2,3-difluoro-5-nitrotoluene.
Comparative Analysis
| Feature | Route 1: Direct Nitration | Route 2: Oxidation |
| Starting Material | 2,3-Difluorobenzoic Acid | 2,3-Difluorotoluene |
| Number of Steps | 1 | 2 |
| Estimated Yield | High (potentially >90%) | Moderate to High (potentially 70-85% over two steps) |
| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ | Conc. H₂SO₄, Fuming HNO₃, Na₂Cr₂O₇ |
| Safety Considerations | Use of highly corrosive acids. | Use of highly corrosive acids and a carcinogenic Cr(VI) reagent. |
| Scalability | Generally good for nitration reactions. | Oxidation step may present challenges on a large scale due to exothermicity and handling of chromium waste. |
| Purification | Precipitation and washing. | Extraction and precipitation/crystallization. Requires removal of chromium byproducts. |
Discussion and Recommendations
Route 1 (Direct Nitration) is the more convergent and likely higher-yielding approach. The single-step transformation from a commercially available starting material makes it an attractive option for both laboratory-scale synthesis and potential scale-up. The primary safety concerns are associated with the handling of concentrated and fuming acids, which requires appropriate personal protective equipment and a well-ventilated fume hood. The workup is relatively straightforward, involving precipitation and filtration. Based on analogous nitrations of other difluorobenzoic acids, a high yield can be anticipated.
Route 2 (Oxidation) offers an alternative pathway that may be economically viable depending on the relative cost and availability of 2,3-difluorotoluene versus 2,3-difluorobenzoic acid. However, this route involves an additional synthetic step, which will likely lower the overall yield. A significant drawback of this method is the use of a chromium-based oxidizing agent, which is a known carcinogen and presents environmental disposal challenges. While other oxidizing agents like potassium permanganate could be used, they also generate significant waste. The two-step nature of this route also increases labor and resource requirements.
References
-
While a direct synthetic procedure for this compound was not found in the immediate search, the described protocols are based on well-established and analogous chemical transformations. For general procedures on nitration and oxidation, please refer to standard organic chemistry textbooks and databases.
-
Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. This article provides a precedent for the nitration of a di-halogenated benzoic acid. [Link]
-
-
For a general procedure on the oxidation of a nitrotoluene to a nitrobenzoic acid, refer to
-
Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 2, p.65 (1922). This provides a detailed method for the oxidation of p-nitrotoluene to p-nitrobenzoic acid using sodium dichromate. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
